molecular formula C13H9Cl2NO B1421490 2-(2,5-Dichlorobenzoyl)-3-methylpyridine CAS No. 1187167-44-7

2-(2,5-Dichlorobenzoyl)-3-methylpyridine

Cat. No. B1421490
M. Wt: 266.12 g/mol
InChI Key: DFJVWFYEUSYYLU-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorobenzoyl)-3-methylpyridine, commonly referred to as 2,5-DCBMP, is a synthetic organic compound belonging to the class of aromatic heterocycles. It is a white crystalline solid with a melting point of 81-82 °C and a molecular weight of 254.07 g/mol. 2,5-DCBMP is a versatile compound with a wide range of applications, including use as a reagent in organic synthesis, a building block for the synthesis of other compounds, and a starting material for the production of pharmaceuticals.

Scientific Research Applications

Chemical Synthesis and Intermediates

2-(2,5-Dichlorobenzoyl)-3-methylpyridine serves as an important intermediate in the synthesis of various chemicals. For instance, a study by Su Li (2005) highlights the use of similar compounds as intermediates in the production of medicines and pesticides, emphasizing the role of 2-Chloro-5-trichloromethylpyridine, a related compound, in these processes. The research involved purification methods such as extraction, distillation, and column chromatography, achieving over 99% purity (Su Li, 2005) Su Li (2005).

Structural and Molecular Studies

The compound has been involved in studies focusing on structural and molecular properties. For instance, P. Waddell et al. (2011) explored the hydration products of similar molecules, providing insights into the formation of hydrogen-bonded ions and two-dimensional networks in crystalline structures P. Waddell et al. (2011). Similarly, M. Hanif et al. (2020) conducted structural elucidation of compounds involving 2-amino-3-methylpyridine, another related compound, highlighting the importance of non-covalent bonding and interactions in determining molecular structure M. Hanif et al. (2020).

Supramolecular Chemistry

Studies in supramolecular chemistry have also utilized derivatives of 2-(2,5-Dichlorobenzoyl)-3-methylpyridine. N. C. Khalib et al. (2014) examined the hydrogen-bonded supramolecular association in organic acid-base salts, involving 2-amino-4-methylpyridine derivatives. This research contributes to understanding the role of weak and strong noncovalent interactions in crystal packing N. C. Khalib et al. (2014).

Photochemical Studies

In the field of photochemistry, studies like those conducted by E. Taylor and R. O. Kan (1963) have explored the photochemical dimerization of compounds such as 2-aminopyridines, which are structurally related to 2-(2,5-Dichlorobenzoyl)-3-methylpyridine. These studies provide valuable insights into the chemical and physical properties of dimers formed under ultraviolet irradiation E. Taylor and R. O. Kan (1963).

Coordination Chemistry

In coordination chemistry, the compound's derivatives play a role in forming complex structures. For example, Wang Ya-zhen (2007) described the synthesis of a novel 3-dimensional complex involving 3-methylpyridine-2,5-dicarboxylic acid, showcasing the potential of these compounds in developing intricate molecular architectures Wang Ya-zhen (2007).

properties

IUPAC Name

(2,5-dichlorophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-3-2-6-16-12(8)13(17)10-7-9(14)4-5-11(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJVWFYEUSYYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichlorobenzoyl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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